molecular formula C19H21NO3 B5854574 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide

4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide

Cat. No. B5854574
M. Wt: 311.4 g/mol
InChI Key: BEFIVDIOJRBUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide, also known as EPM-01, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPM-01 is a small molecule that belongs to the class of N-acyl amino acid derivatives. It is a white crystalline powder that is soluble in organic solvents like methanol and DMSO.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide involves the inhibition of COX-2 activity and the activation of the apoptotic pathway in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide reduces the production of prostaglandins, which leads to a decrease in inflammation. In cancer cells, 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide induces apoptosis by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects:
4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the levels of inflammatory mediators like prostaglandins and cytokines, which leads to a decrease in inflammation. 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been found to have analgesic effects, which may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide in lab experiments is its high purity and stability. 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide is a well-characterized compound that can be synthesized in large quantities with high purity. It is also stable under normal lab conditions, which makes it easy to handle and store. However, one of the limitations of using 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide in lab experiments is its limited solubility in water. This may make it difficult to use in certain assays that require aqueous solutions.

Future Directions

There are several future directions for the research on 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide. One area of interest is the development of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide as a potential therapeutic agent for inflammatory diseases like arthritis and inflammatory bowel disease. Another area of interest is the use of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide in combination with other drugs for the treatment of cancer. 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide may also have potential applications in the treatment of neuropathic pain and other chronic pain conditions. Further research is needed to fully understand the potential therapeutic properties of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide and its mechanism of action in different diseases.

Synthesis Methods

The synthesis of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide involves the reaction of 4-ethoxybenzoyl chloride with 2-methylphenylalanine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and pyridine to obtain 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide. The yield of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been studied extensively for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in preclinical studies. 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-23-16-10-8-15(9-11-16)18(21)12-13-19(22)20-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFIVDIOJRBUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194490
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide

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